An In-depth Technical Guide to n-Benzylcinchonidinium Bromide: Properties, Mechanism, and Application in Asymmetric Synthesis
An In-depth Technical Guide to n-Benzylcinchonidinium Bromide: Properties, Mechanism, and Application in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Catalyst in Asymmetric Synthesis
n-Benzylcinchonidinium bromide (CAS 118089-84-2), a quaternary ammonium salt derived from the Cinchona alkaloid cinchonidine, stands as a cornerstone chiral phase-transfer catalyst (PTC) in modern organic synthesis.[1][2] Its rigid, chiral scaffold, coupled with its ease of preparation from natural alkaloids, has made it an attractive and "green" organocatalyst for the enantioselective construction of complex molecules.[2][3] This guide provides a comprehensive overview of its core properties, delves into the mechanistic underpinnings of its catalytic activity, and offers a detailed protocol for its benchmark application: the asymmetric alkylation of glycine derivatives for the synthesis of non-natural α-amino acids—critical building blocks in pharmaceutical development.[3][4]
Core Properties and Specifications
n-Benzylcinchonidinium bromide is typically a white to off-white crystalline powder.[4] Its structure can exist in both anhydrous and hydrated forms, a factor that can influence enantioselectivity in sensitive reactions.[4] Control of moisture is therefore recommended for achieving high levels of stereochemical control.[4]
Physicochemical and Spectroscopic Data
| Property | Value | Source(s) |
| CAS Number | 118089-84-2 | [4] |
| Molecular Formula | C₂₆H₂₉BrN₂O | [4] |
| Molecular Weight | 465.43 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | ~190 °C (decomposes) | [5] |
| Optical Rotation | [α]²⁰/D = -138° (c=1 in chloroform) | |
| Purity (Typical) | ≥97% |
-
¹H NMR: Expect characteristic signals for the quinoline and benzyl aromatic protons, the vinyl group protons, and the aliphatic protons of the quinuclidine core. The benzylic CH₂ protons would appear as a distinct signal.
-
¹³C NMR: The spectrum would show a multitude of signals corresponding to the 26 carbon atoms, with distinct regions for the aromatic, olefinic, and aliphatic carbons. Key signals would include those from the quaternary carbon of the quinuclidine ring and the benzylic carbon.
-
FTIR: Key vibrational bands would include C-H stretching from the aromatic and aliphatic groups, C=C and C=N stretching from the quinoline ring, and C-O stretching from the hydroxyl group.
-
Mass Spectrometry (ESI+): The primary ion observed would be the cation [C₂₆H₂₉N₂O]⁺ with a calculated m/z of 385.23.
Solubility and Stability
| Parameter | Information | Source(s) |
| Solubility | Soluble in polar organic solvents such as chloroform and dichloromethane. Detailed quantitative data is not widely published. | [4] |
| Stability | Chemically stable under recommended storage conditions. | [4] |
| Incompatibilities | Incompatible with strong oxidizing agents. | [4] |
| Storage | Store in a sealed container in a cool, dry, well-ventilated place away from ignition sources. | [4] |
Mechanism of Action in Phase-Transfer Catalysis
n-Benzylcinchonidinium bromide operates as a phase-transfer catalyst by transporting an anionic nucleophile from an aqueous or solid phase into an organic phase where the electrophilic substrate resides.[8][9] The key to its success in asymmetric synthesis lies in the formation of a tightly-associated, chiral ion pair between the catalyst's quaternary ammonium cation and the enolate of the prochiral substrate.[3][10] This chiral environment dictates the facial selectivity of the subsequent alkylation.
Several key interactions within this transition state assembly are crucial for high enantioselectivity:
-
Ion Pairing: The positively charged quinuclidinium nitrogen forms a tight ion pair with the negatively charged enolate.
-
Hydrogen Bonding: The C9-hydroxyl group on the cinchonidine scaffold acts as a hydrogen bond donor, further orienting and stabilizing the enolate.[2]
-
Steric Shielding: The bulky benzyl and quinoline groups effectively block one face of the enolate, forcing the electrophile to approach from the less hindered side. The benzyl group, in particular, provides a "wall" that directs the incoming electrophile.[10]
The bromide counter-ion can also play a role in the overall hydrogen-bonding network and catalytic activity, with bromide derivatives often preferred for reactions requiring stronger anion interactions compared to their chloride counterparts.[4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. unitesi.unive.it [unitesi.unive.it]
- 4. N-Benzylcinchonidinium Bromide (CAS: 118089-84-2) - Properties, Practical Applications & FAQ [lingzhiyuechem.com]
- 5. thomassci.com [thomassci.com]
- 6. rsc.org [rsc.org]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. Synthesis of Novel Chiral Phase Transfer Catalysts and Their Applications in Asymmetric Phase Transfer Catalytic Reactions [austinpublishinggroup.com]
- 9. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
